molecular formula C18H22F3N5O B6445360 N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 2549020-38-2

N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6445360
CAS No.: 2549020-38-2
M. Wt: 381.4 g/mol
InChI Key: JDNHUANDHIQRIS-UHFFFAOYSA-N
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Description

This compound features a pyridin-2-amine core substituted with a trifluoromethyl group at the 4-position and a piperidin-4-ylmethyl-N-methyl moiety. The piperidine ring is further substituted at the 1-position with a 6-methoxypyrimidin-4-yl group.

Properties

IUPAC Name

N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O/c1-25(15-9-14(3-6-22-15)18(19,20)21)11-13-4-7-26(8-5-13)16-10-17(27-2)24-12-23-16/h3,6,9-10,12-13H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNHUANDHIQRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=CC(=NC=N2)OC)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s pyridin-2-amine core distinguishes it from pyrimidin-2-amine derivatives (e.g., ), which often exhibit antimicrobial or immunomodulatory activities. Key structural comparisons include:

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Pyridin-2-amine - 4-(Trifluoromethyl)
- N-Methylpiperidin-4-ylmethyl
- 6-Methoxypyrimidin-4-yl
Not explicitly reported (inferred kinase/receptor modulation)
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine Pyridin-2-amine - 4-(Trifluoromethyl)
- 4-Methylpiperazine
Likely CNS-targeted (piperazine moieties common in neuroactive drugs)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidin-4-amine - 2-Fluorophenyl
- 4-Methoxyphenylaminomethyl
Antimicrobial, antifungal
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine Pyrimidin-2-amine - Nitrophenyl
- 1-Methylindol-3-yl
Potential kinase inhibition (indole groups common in anticancer agents)

Key Observations :

  • Trifluoromethyl Groups : The 4-(trifluoromethyl) group in the target compound enhances lipophilicity and metabolic stability compared to nitro or methoxy substituents in analogs .
  • Piperidine vs. Piperazine : The piperidine ring in the target compound may confer different conformational flexibility compared to piperazine derivatives (e.g., ), impacting receptor binding kinetics .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: The methoxypyrimidinyl group in the target compound may engage in hydrogen bonding, akin to the methoxyphenylaminomethyl group in , which contributes to antimicrobial activity .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of the piperidine ring, similar to methods in (e.g., reductive amination for piperidine-amine linkages) .

Structure-Activity Relationship (SAR) Insights

  • Piperidine Substitution: Replacement of piperazine () with piperidine may reduce off-target interactions with monoamine oxidases, as seen in ’s cholinesterase/MAO inhibitors .
  • Pyrimidine vs. Pyridine Cores : Pyrimidine derivatives () often exhibit broader antimicrobial activity, whereas pyridine-based compounds (e.g., target, ) are more common in CNS or kinase-targeted therapies .

Key Challenges :

  • Steric hindrance from the bulky piperidinylmethyl group may require optimized reaction conditions (e.g., high-temperature catalysis) .
  • Purification difficulties due to the compound’s high lipophilicity .

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